(2S,5R,6R)-6-[[2-[[(3,4-Dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
(2S,5R,6R)-6-[[2-[[(3,4-Dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
112421-25-7
VCID:
VC0048135
InChI:
InChI=1S/C27H30N4O9S/c1-27(2)20(25(38)39)31-23(37)19(24(31)41-27)28-21(35)18(14-7-4-3-5-8-14)29-26(40)30(11-6-12-32)22(36)15-9-10-16(33)17(34)13-15/h3-5,7-10,13,18-20,24,32-34H,6,11-12H2,1-2H3,(H,28,35)(H,29,40)(H,38,39)/t18?,19-,20+,24-/m1/s1
SMILES:
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N(CCCO)C(=O)C4=CC(=C(C=C4)O)O)C(=O)O)C
Molecular Formula:
C27H30N4O9S
Molecular Weight:
586.6 g/mol
(2S,5R,6R)-6-[[2-[[(3,4-Dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
CAS No.: 112421-25-7
Main Products
VCID: VC0048135
Molecular Formula: C27H30N4O9S
Molecular Weight: 586.6 g/mol
CAS No. | 112421-25-7 |
---|---|
Product Name | (2S,5R,6R)-6-[[2-[[(3,4-Dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Molecular Formula | C27H30N4O9S |
Molecular Weight | 586.6 g/mol |
IUPAC Name | (2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C27H30N4O9S/c1-27(2)20(25(38)39)31-23(37)19(24(31)41-27)28-21(35)18(14-7-4-3-5-8-14)29-26(40)30(11-6-12-32)22(36)15-9-10-16(33)17(34)13-15/h3-5,7-10,13,18-20,24,32-34H,6,11-12H2,1-2H3,(H,28,35)(H,29,40)(H,38,39)/t18?,19-,20+,24-/m1/s1 |
Standard InChIKey | CKWLJDSVKGAMKR-JLVXQPSGSA-N |
Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N(CCCO)C(=O)C4=CC(=C(C=C4)O)O)C(=O)O)C |
SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N(CCCO)C(=O)C4=CC(=C(C=C4)O)O)C(=O)O)C |
Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N(CCCO)C(=O)C4=CC(=C(C=C4)O)O)C(=O)O)C |
Synonyms | (2S,5R,6R)-6α-[[[[[(3,4-Dihydroxybenzoyl)(3-hydroxypropyl)amino]carbonyl]amino](phenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2β-carboxylic acid |
PubChem Compound | 133763 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume